molecular formula C14H20N2O2 B1295836 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine CAS No. 255393-53-4

1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine

Cat. No.: B1295836
CAS No.: 255393-53-4
M. Wt: 248.32 g/mol
InChI Key: GNEPLYVYORHREW-UHFFFAOYSA-N
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Description

1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine is an organic compound with the molecular formula C14H20N2O2. It is known for its unique structure, which includes a nitro group and multiple methyl groups attached to an indane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine typically involves the nitration of 1,1,3,3,6-pentamethylindane followed by amination. The nitration process introduces a nitro group into the indane structure, which is then converted to an amine group through a reduction reaction. Common reagents used in these reactions include nitric acid for nitration and hydrogen gas with a suitable catalyst for reduction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine is unique due to the presence of both nitro and amine groups along with multiple methyl groups. This combination of functional groups imparts distinctive chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

1,1,3,3,6-pentamethyl-7-nitro-2H-inden-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-8-10(15)6-9-11(12(8)16(17)18)14(4,5)7-13(9,2)3/h6H,7,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEPLYVYORHREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1[N+](=O)[O-])C(CC2(C)C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30280439
Record name 1,1,3,3,6-pentamethyl-7-nitro-5-indanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255393-53-4
Record name 1,1,3,3,6-pentamethyl-7-nitro-5-indanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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